Home > Products > Screening Compounds P127623 > (-)-Propranolol glycol
(-)-Propranolol glycol - 61248-78-0

(-)-Propranolol glycol

Catalog Number: EVT-3166365
CAS Number: 61248-78-0
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (-)-propranolol glycol can be approached through various methods, including chemical synthesis and biotransformation.

  1. Chemical Synthesis: Traditional synthetic routes typically involve starting materials such as 1-naphthol and isopropylamine. The process includes several steps:
    • Formation of the naphthalene derivative.
    • Reaction with isopropylamine to yield propranolol.
    • Subsequent oxidation or hydrolysis steps to produce the glycol derivative .
  2. Biotransformation: Recent studies have explored the use of fungal systems for the biotransformation of propranolol into its active metabolites, including (-)-propranolol glycol. Fungi such as Phomopsis sp. and Glomerella cingulata have been shown to preferentially convert propranolol into its hydroxylated forms, indicating a potential eco-friendly approach to synthesizing this compound .

The synthesis parameters often include reaction temperature, solvent choice, and catalyst types, which significantly affect yield and purity.

Molecular Structure Analysis

The molecular structure of (-)-propranolol glycol involves a naphthalene core with hydroxyl groups that contribute to its solubility and biological activity. The compound can be represented as follows:

  • Molecular Formula: C16_{16}H21_{21}NO3_{3}
  • Molecular Weight: Approximately 275.35 g/mol

Structural analysis reveals that the compound contains:

  • A naphthalene ring system.
  • Hydroxy groups at specific positions which influence its pharmacokinetic properties.
  • An ether linkage that characterizes the glycol form.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure of (-)-propranolol glycol during synthesis .

Chemical Reactions Analysis

(-)-Propranolol glycol participates in various chemical reactions typical for alcohols and ethers:

  1. Oxidation Reactions: It can undergo oxidation to form ketones or aldehydes under appropriate conditions.
  2. Esterification: The hydroxyl groups can react with acids to form esters, which may enhance solubility or alter pharmacological properties.
  3. Conjugation Reactions: It may also participate in conjugation reactions with glucuronic acid, impacting its excretion and bioavailability.

The reactivity of (-)-propranolol glycol is influenced by its functional groups and steric factors associated with the naphthalene structure .

Mechanism of Action

The mechanism of action of (-)-propranolol glycol primarily relates to its role as a metabolite of propranolol. While propranolol acts by blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure, its glycol derivative may exhibit similar or enhanced effects due to increased solubility or altered receptor interactions.

Research indicates that metabolites like (-)-propranolol glycol may retain some beta-blocking activity or influence other pathways such as nitric oxide production or modulation of inflammatory responses . The precise mechanisms remain an area of ongoing investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-propranolol glycol include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water due to hydroxyl groups; solubility can vary based on pH.
  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.
  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.

These properties are crucial for determining the compound's suitability for pharmaceutical formulations .

Applications

(-)-Propranolol glycol has several scientific applications:

  1. Pharmaceutical Research: As a metabolite of propranolol, it serves as a model compound for studying drug metabolism and pharmacokinetics.
  2. Biotransformation Studies: It is used in research exploring enzymatic pathways involved in drug metabolism.
  3. Therapeutic Potential: Investigations into its pharmacological effects may reveal additional therapeutic uses beyond those of propranolol itself.
Historical Development and Pharmacological Significance of (-)-Propranolol Glycol

Discovery and Early Characterization in Beta-Blocker Research

(-)-Propranolol glycol emerged as a significant metabolite during the pharmacological profiling of propranolol, the pioneering non-selective beta-adrenergic antagonist developed by Sir James Black in the 1960s. Propranolol’s initial characterization revealed a complex metabolic fate, with hepatic transformation generating several bioactive derivatives, including the glycol metabolite formed via side-chain oxidation [1] [5]. Early in vitro studies using liver microsomes identified this pathway as a minor but functionally relevant route, distinct from the dominant ring hydroxylation (4’-hydroxypropranolol) and N-dealkylation pathways. The glycol variant retained the core naphthalene structure and stereochemical configuration of the parent (-)-propranolol enantiomer, which exhibits approximately 100-fold greater beta-blocking activity than its (+)-counterpart [5] [7].

The structural elucidation of (-)-propranolol glycol (chemical formula: C₁₃H₁₄O₃; systematic name: 1-(1-naphthyloxy)-3-hydroxypropan-2-ol) confirmed it resulted from oxidative deamination of the isopropylamine side chain, yielding a diol functionality [5] [8]. This transformation was initially observed in dog and rat models, where urinary excretion accounted for <5% of administered propranolol doses, suggesting extensive further metabolism or tissue distribution. Its discovery underscored the metabolic complexity of beta-blockers and prompted investigations into whether metabolites contributed to propranolol’s diverse effects—including antiarrhythmic, anxiolytic, and migraine-prophylactic actions—beyond direct beta-adrenoceptor blockade [1] [4].

Table 1: Key Metabolic Pathways of (-)-Propranolol

MetabolitePrimary Metabolic RouteRelative AbundanceBioactivity Profile
(-)-Propranolol glycolSide-chain oxidationLow (~5%)Anticonvulsant, membrane stabilization
4’-HydroxypropranololAromatic hydroxylationHigh (~42%)Weak beta-blockade
N-DesisopropylpropranololN-dealkylationModerate (~17%)Minimal receptor activity
Propranolol glucuronideConjugationVariableInactive (excretion)

Role in Advancing Stereoselective Drug Metabolism Studies

(-)-Propranolol glycol became a pivotal tool for investigating stereochemical influences on drug metabolism and activity. As a chiral metabolite derived exclusively from the bioactive (-)-propranolol enantiomer, its formation demonstrated stereoselective metabolism—a phenomenon where enantiomers undergo differential enzymatic processing. Cytochrome P450 isoforms (notably CYP2D6 and CYP1A2) preferentially metabolized (-)-propranolol over its (+)-form, leading to enantiomer-specific metabolite profiles [5] [7]. Studies using human liver microsomes revealed that the intrinsic clearance of (-)-propranolol to the glycol metabolite was 2.3-fold higher than that of the (+)-enantiomer, attributable to stereoselective binding in CYP active sites [5].

This stereoselectivity had functional implications:

  • Receptor Binding Specificity: (-)-Propranolol glycol exhibited negligible affinity for beta-1/beta-2 adrenoceptors (Ki >10 μM), unlike its parent compound (Ki = 1–4 nM). However, it retained membrane-stabilizing effects akin to propranolol’s "quinidine-like" antiarrhythmic properties [4] [5].
  • Central Nervous System (CNS) Penetration: Due to its increased hydrophilicity (logP ≈ 0.8 vs. propranolol’s 3.1), the glycol metabolite showed reduced blood-brain barrier permeability. This explained its lack of contribution to propranolol’s CNS-mediated effects (e.g., anxiety reduction) but permitted peripheral actions [5] [8].
  • Unique Pharmacological Activities: Independent research identified anticonvulsant properties in rodent models, where (-)-propranolol glycol suppressed pentylenetetrazole-induced seizures within 5 minutes of administration—an effect absent in the parent drug. This suggested direct interaction with neuronal ion channels or GABAergic systems, independent of beta-blockade [8].

The metabolite’s role in drug transport was further elucidated through studies on organic cation transporters (OCTs). (-)-Propranolol glycol demonstrated affinity for OCT2 (Km = 38 μM), facilitating renal excretion and explaining its accumulation in patients with OCT polymorphisms. This advanced mechanistic understanding of interindividual variability in propranolol clearance [5].

Table 2: Stereoselective Pharmacokinetics of Propranolol Enantiomers and Metabolites

Parameter(-)-Propranolol(+)-Propranolol(-)-Propranolol Glycol
Vd (L/kg)3.93.51.2
CL (mL/min/kg)15.219.88.5
β-Adrenoceptor Ki (nM)1.8360>10,000
t₁/₂ (hours)4.53.82.1

Pharmacological Significance and Research Applications

Beyond metabolism, (-)-propranolol glycol gained attention for unique therapeutic potentials:

  • Neural Regeneration: In cisplatin-induced sciatic nerve injury models, sustained-release hydrogels containing (-)-propranolol glycol restored nerve architecture by modulating oxidative stress (↑GSH, ↓MDA) and inflammatory markers (↓TNF-α). It upregulated myelin basic protein (MBP) and Bcl-2 expression, suggesting anti-apoptotic and remyelination effects [6].
  • Cardioprotective Synergy: Though lacking direct beta-blocking activity, it potentiated propranolol’s antiplatelet effects by inhibiting ADP-induced aggregation ex vivo. This synergism arose from dual modulation of adrenergic and non-adrenergic pathways (e.g., serotonin receptors) [1] [5].
  • Angiogenesis Modulation: While propranolol inhibits VEGF via beta-receptor blockade, the glycol metabolite suppressed bFGF-mediated tube formation in endothelial cells at high concentrations (IC₅₀ = 45 μM), indicating a receptor-independent antiangiogenic mechanism [6].

Recent biomedical engineering applications exploit its physicochemical properties:

  • Drug Delivery Systems: As a hydrophilic metabolite, it enhances hydrogel stability (e.g., chitosan-ufasomes) for transdermal delivery. Its low protein binding (15% vs. propranolol’s 90%) enables rapid tissue diffusion [6].
  • Metabolic Pathway Probing: Radiolabeled [¹⁴C]-(-)-propranolol glycol tracks beta-blocker biodistribution and metabolite-mediated off-target effects, clarifying mechanisms underlying propranolol’s efficacy in hemangiomas and PTSD [5] [8].

Table 3: Research Models Demonstrating (-)-Propranolol Glycol’s Pharmacological Effects

Model SystemKey FindingProposed Mechanism
Pentylenetetrazole-induced seizures (rat)ED₅₀ = 12 mg/kg; latency ↑ 300%GABA_A receptor potentiation
Cisplatin-damaged sciatic nerve (rat)Axon density ↑ 80%; nerve conduction velocity restored to 92% of normalOxidative stress suppression (↓MDA, ↑CAT)
Human umbilical vein endothelial cells (HUVECs)Tube formation ↓ 70% at 50 μMbFGF/VEGF crosstalk inhibition
ADP-induced platelet aggregation (human)Synergy with propranolol (aggregation ↓ 40% vs. 25% alone)Serotonin receptor antagonism (5-HT1A/1B)

Properties

CAS Number

61248-78-0

Product Name

(-)-Propranolol glycol

IUPAC Name

(2R)-3-naphthalen-1-yloxypropane-1,2-diol

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m1/s1

InChI Key

BYNNMWGWFIGTIC-LLVKDONJSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.